5-Formyl-2-hydroxyphenylboronic acid

Übersicht

Beschreibung

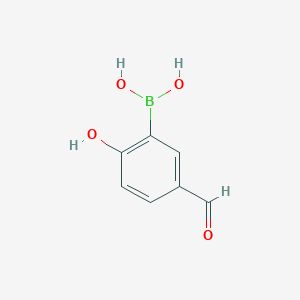

5-Formyl-2-hydroxyphenylboronic acid is an organic compound with the molecular formula C7H7BO4 It is a boronic acid derivative that features both a formyl group (-CHO) and a hydroxy group (-OH) attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Formyl-2-hydroxyphenylboronic acid typically involves the following steps:

Hydroboration: The initial step often involves the hydroboration of a suitable precursor, such as an alkyne or alkene, to introduce the boronic acid functionality.

Formylation: The formyl group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydroboration and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

3.1. Suzuki-Miyaura Coupling Reaction

5-Formyl-2-hydroxyphenylboronic acid is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used for constructing carbon-carbon bonds in organic synthesis. This reaction involves:

-

Reagents : An aryl halide and a palladium catalyst.

-

Mechanism : The boronic acid reacts with the aryl halide in the presence of a base (such as potassium carbonate) to form biphenyl compounds.

The general reaction scheme can be represented as follows:

3.2. Acid-Promoted Protodeboronation

Another significant reaction involving this compound is protodeboronation, where the boron atom is replaced by a hydrogen atom under acidic conditions. This reaction pathway can be summarized as:

-

The arylboronic acid reacts with acetic acid to form an aryl-acetate complex.

-

A proton attack leads to the cleavage of the B-O bond, resulting in an arene and boric acid.

This process can be depicted as follows:

3.3. Isomerization Reactions

Research has indicated that certain derivatives of phenylboronic acids, including this compound, can undergo isomerization in solution, forming cyclic isomers such as benzoxaboroles. This transformation can affect their reactivity and biological activity .

Characterization Techniques

The characterization of this compound and its derivatives often employs various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Used to determine the structure and confirm the presence of functional groups.

-

Mass Spectrometry (MS) : Helps in identifying molecular weight and structural information.

-

Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.

Data Table: Characterization Data

| Technique | Observations |

|---|---|

| NMR | Chemical shifts corresponding to -CHO and -OH groups |

| MS | Molecular ion peak at m/z = 165 |

| IR | Absorption bands at ~1700 cm$$ |

| ^{-1} | |

| ^{-1}$$ (O-H) |

Wissenschaftliche Forschungsanwendungen

Suzuki Coupling Reaction

One of the primary applications of 5-formyl-2-hydroxyphenylboronic acid is as a reagent in the Suzuki coupling reaction. This reaction allows for the formation of biaryl compounds, which are essential in the synthesis of pharmaceuticals and agrochemicals. The compound acts as a boron source that can react with various aryl halides to form new carbon-carbon bonds .

Building Block for Complex Molecules

This compound serves as a building block for synthesizing more complex molecules. Its ability to participate in cross-coupling reactions makes it valuable for creating diverse chemical libraries that can be screened for biological activity .

Drug Development

The compound has been investigated for its potential in drug development, particularly as a precursor for biologically active molecules. It has been involved in the synthesis of various inhibitors targeting critical pathways in disease processes:

- HIF-1 Inhibitors : Compounds derived from this compound have shown promise as inhibitors of hypoxia-inducible factor 1 (HIF-1), which plays a significant role in cancer progression and metastasis .

- Epidermal Growth Factor Receptor (EGFR) Inhibitors : Research indicates that derivatives of this compound may inhibit EGFR, a target in cancer therapy .

Antiviral Activity

Studies have explored the use of this compound derivatives as potential anti-HIV agents. These compounds have demonstrated activity against HIV integrase, an enzyme crucial for viral replication .

Case Studies and Research Findings

Several studies highlight the practical applications of this compound:

Biologische Aktivität

5-Formyl-2-hydroxyphenylboronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its potential applications in cancer therapy, antibacterial activity, and other pharmacological effects.

- Molecular Formula : CHBO

- Molecular Weight : 165.94 g/mol

- Structure : The compound features a boronic acid group which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications .

1. Anticancer Activity

This compound has been identified as a precursor in the synthesis of compounds that inhibit critical pathways in cancer cells. Notably, it is involved in the development of:

- HIF-1 Inhibitors : These inhibitors target hypoxia-inducible factors that are often overexpressed in tumors, promoting tumor growth and survival .

- EGFR Inhibitors : Compounds derived from this boronic acid have shown potential in inhibiting the epidermal growth factor receptor (EGFR), which plays a significant role in the proliferation of various cancers .

2. Antibacterial and Antifungal Activity

Research indicates that derivatives of 2-formylphenylboronic acids exhibit notable antibacterial and antifungal properties. The antimicrobial activity of this compound has been demonstrated against several pathogens:

- Candida albicans : Moderate antifungal activity was observed, with mechanisms potentially involving inhibition of leucyl-tRNA synthetase (LeuRS), similar to established antifungal agents like Tavaborole .

- Escherichia coli and Bacillus cereus : The compound showed higher efficacy against these bacteria compared to some existing treatments, suggesting its potential as an antibacterial agent .

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules, particularly through its boronic acid moiety. This property allows it to interact with:

- Enzymes : The binding to active sites can inhibit enzymatic functions critical for pathogen survival or tumor growth.

- Receptors : By modulating receptor activities, such as those involved in cancer cell proliferation, it can alter cellular responses to growth factors.

Case Studies and Research Findings

Numerous studies have highlighted the efficacy of boronic acids in medicinal applications:

- Antitumor Properties : A study focused on the synthesis of novel compounds based on boronic acids revealed their potential to act against estrogen receptor-positive breast cancer cells, presenting alternative mechanisms to conventional therapies .

- Antimicrobial Studies : Another investigation confirmed that this compound derivatives show significant antibacterial properties, with specific attention paid to their mechanism involving enzyme inhibition .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(5-formyl-2-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWDXMNHBAFRLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501263012 | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-62-8 | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.